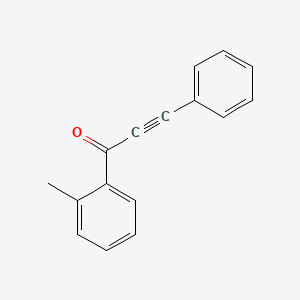

3-Phenyl-1-(o-tolyl)prop-2-yn-1-one

Description

Significance and Structural Characteristics of Ynones in Organic Chemistry

Ynones, with the general structure RC≡C-C(O)R', are highly versatile building blocks in synthetic chemistry. numberanalytics.com The defining feature of an ynone is a ketone functional group (>C=O) attached to a C≡C triple bond. wikipedia.org In many cases, these functional groups are conjugated, creating an α,β-ynone system. wikipedia.org This conjugation between the electron-withdrawing carbonyl group and the electron-rich alkyne moiety results in a polarized molecule with multiple reactive sites.

The alkyne can act as an electrophile in conjugate addition reactions or as a dienophile or dipolarophile in cycloaddition reactions. numberanalytics.com The carbonyl group, on the other hand, is susceptible to nucleophilic attack. This dual reactivity allows for the construction of a wide variety of complex molecular architectures, including many heterocyclic compounds. researchgate.net The reactivity of ynones can be fine-tuned by the nature of the substituents (R and R') on both the alkyne and the ketone. numberanalytics.com

Historical Overview of Research on Aromatic Ynones

The study of ynones has a long history in organic chemistry, with early research focusing on their synthesis and fundamental reactivity. numberanalytics.com A significant advancement in ynone synthesis was the development of the Sonogashira coupling reaction, which allows for the efficient formation of the ynone scaffold from terminal alkynes and acyl chlorides. researchgate.net This method, along with others such as the oxidation of propargylic alcohols and the reaction of terminal alkynes with various carboxylic acid derivatives, has made a wide range of ynones readily accessible. researchgate.net

Over the decades, research on aromatic ynones has expanded significantly, driven by their utility in the synthesis of natural products, pharmaceuticals, and functional materials. researchgate.net The development of transition-metal-catalyzed reactions has further broadened the synthetic applications of ynones, enabling novel transformations and the construction of complex molecular frameworks. researchgate.netacs.org

Specific Academic Relevance of 3-Phenyl-1-(o-tolyl)prop-2-yn-1-one in Synthetic Methodologies

While a vast body of literature exists on ynones in general, specific research focusing exclusively on this compound is more specialized. Its academic relevance lies in its use as a substrate to explore and develop new synthetic methodologies. The presence of the o-tolyl group introduces steric hindrance around the carbonyl group, which can influence the regioselectivity and stereoselectivity of reactions. The phenyl group on the alkyne provides a site for further functionalization and influences the electronic properties of the triple bond.

This particular ynone is a valuable tool for chemists to test the scope and limitations of new catalytic systems and reaction conditions. For instance, its behavior in cycloaddition reactions, nucleophilic additions, and transition-metal-catalyzed transformations can provide crucial insights into the influence of steric and electronic factors on the reactivity of ynones.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylphenyl)-3-phenylprop-2-yn-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c1-13-7-5-6-10-15(13)16(17)12-11-14-8-3-2-4-9-14/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKLTSOPZKKMMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C#CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Phenyl 1 O Tolyl Prop 2 Yn 1 One

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis offers powerful and efficient pathways for the formation of the carbon-carbon triple bond and the ketone functionality inherent in 3-Phenyl-1-(o-tolyl)prop-2-yn-1-one. Palladium, copper, and nickel are prominent metals in these synthetic strategies, each offering unique advantages in terms of reactivity, selectivity, and functional group tolerance.

Palladium-Catalyzed Coupling Reactions for Ynone Synthesis

Palladium catalysts are widely employed for the synthesis of ynones through various cross-coupling reactions. The Sonogashira coupling, in particular, stands out as a robust method for forming C(sp²)–C(sp) bonds. researchgate.net

A highly effective method for synthesizing ynones is the carbonylative Sonogashira coupling. This reaction introduces a carbonyl group between the aryl and alkynyl fragments, providing a direct route to the ynone structure. researchgate.net These reactions are typically performed using a palladium catalyst and often require a copper(I) co-catalyst. nih.gov

A specific protocol for the synthesis of this compound involves the palladium-catalyzed carbonylative Sonogashira coupling of an o-tolyl-containing substrate with phenylacetylene (B144264). In one documented procedure, tert-butyl isocyanide was used as the carbon monoxide source. The reaction of o-tolyl bromide with phenylacetylene in the presence of a palladium acetate (B1210297) catalyst, a phosphine (B1218219) ligand (DPEPhos), and a base (cesium carbonate) in dimethyl sulfoxide (B87167) (DMSO) provides a pathway to the target molecule.

Table 1: Palladium-Catalyzed Carbonylative Sonogashira Coupling for this compound

| Reactant 1 | Reactant 2 | CO Source | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| o-tolyl bromide | Phenylacetylene | tert-Butyl isocyanide | Pd(OAc)₂ | DPEPhos | Cs₂CO₃ | DMSO | 100 |

This table is based on a general protocol for carbonylative Sonogashira coupling; specific yields for this exact transformation were not detailed in the provided search results.

The development of magnetically separable palladium catalysts, such as Pd supported on Fe₃O₄ nanoparticles, offers a more sustainable approach to these reactions, allowing for easy recovery and reuse of the catalyst. amazonaws.com

Aryl diazonium tetrafluoroborate (B81430) salts are valuable precursors in palladium-catalyzed cross-coupling reactions due to their high reactivity. researchgate.net These salts can serve as an alternative to aryl halides. The palladium-catalyzed coupling of an o-tolyl diazonium tetrafluoroborate with phenylacetylene would present another viable, albeit less commonly documented, route to this compound. These reactions can proceed under mild temperatures and sometimes in aqueous media, offering potential green chemistry advantages. researchgate.net The general mechanism is believed to involve a Pd(II) intermediate. researchgate.net

Copper-Mediated Synthesis Routes

Copper catalysis is a cornerstone of alkyne chemistry, and its application in ynone synthesis is well-established. While often used as a co-catalyst in palladium-mediated reactions like the Sonogashira coupling, copper can also independently catalyze the formation of ynones. researchgate.net For instance, copper(I) chloride has been used to catalyze the C-N coupling of o-phenylenediamine (B120857) and terminal alkynes under visible light, showcasing copper's utility in related bond-forming reactions. rsc.org

A plausible copper-mediated route to this compound would involve the coupling of a copper phenylacetylide with an o-tolyl electrophile. Alternatively, direct oxidative coupling methods can be employed.

The mechanism of copper-catalyzed reactions often involves the formation of a copper(I) acetylide intermediate. In oxidative coupling reactions, the catalytic cycle may involve changes in the oxidation state of copper, typically between Cu(I) and Cu(II) or Cu(I) and Cu(III). beilstein-journals.org

In a typical scenario for ynone synthesis, a copper(I) salt would react with phenylacetylene to form a copper(I) phenylacetylide. This nucleophilic species can then react with an activated o-tolyl electrophile. In aerobic or oxidant-promoted reactions, a Cu(I) species can be oxidized to a more electrophilic Cu(II) or Cu(III) species, which then undergoes reductive elimination to form the product and regenerate the active Cu(I) catalyst. beilstein-journals.org The specific pathway is highly dependent on the reaction conditions, including the choice of ligands, base, and oxidant.

Nickel-Catalyzed Processes for Related Ynone Structures

Nickel catalysis has emerged as a powerful tool for the synthesis of ketones, including α,β-unsaturated ketones (enones), which are structurally related to ynones. rsc.org These methods often utilize different mechanistic pathways compared to palladium and copper catalysis and can be effective for coupling challenging substrates.

For example, nickel-catalyzed reductive acylation of vinyl triflates with acid fluorides has been developed to produce enones. amazonaws.com This type of cross-electrophile coupling demonstrates nickel's ability to forge acyl-carbon bonds. Another approach involves the nickel-catalyzed hydroacylation of alkynes, which directly adds an acyl group across the triple bond. rsc.org While direct synthesis of this compound via these specific named reactions is not explicitly detailed, the principles can be extended. A hypothetical nickel-catalyzed carbonylative coupling of an o-tolyl halide with phenylacetylene represents a potential synthetic route.

Table 2: Overview of Transition-Metal-Catalyzed Approaches to Ynones

| Metal | Catalytic Approach | Key Intermediates/Features | Relevance to this compound |

| Palladium | Carbonylative Sonogashira Coupling | Pd(0)/Pd(II) cycle, acyl-palladium species | Direct and documented general method for synthesis. |

| Palladium | Coupling with Aryl Diazonium Salts | Cationic Pd(II) intermediates | Alternative precursor strategy for the o-tolyl moiety. |

| Copper | Co-catalysis or Direct Coupling | Copper acetylides, Cu(I)/Cu(II) or Cu(I)/Cu(III) cycles | Fundamental for alkyne activation and coupling. |

| Nickel | Reductive Acylation / Hydroacylation | Allylnickel or acyl-nickel intermediates | Provides alternative pathways for forming related enone structures and potential for ynone synthesis. rsc.org |

Multi-Component Reactions (MCRs) Leading to Ynone Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and ability to generate molecular diversity. nih.govmdpi.com Ynones are valuable precursors in organic synthesis, serving as building blocks for a wide range of heterocyclic compounds. acs.orgresearchgate.netrsc.org

Ugi Four-Component Reaction Pathways and Subsequent Cyclizations

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acetamido carboxamide derivatives. nih.govnih.govtcichemicals.comorganic-chemistry.org This reaction is celebrated for its high atom economy and its ability to create complex molecules in a single step. mdpi.com

The classical Ugi reaction mechanism begins with the condensation of an amine and an aldehyde (or ketone) to form an imine. nih.govorganic-chemistry.org The imine is then protonated by the carboxylic acid, and the resulting iminium ion is attacked by the nucleophilic isocyanide. A subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final stable α-acylamino amide product. nih.gov

The versatility of the Ugi reaction allows for the use of alternative components to generate a wide array of molecular scaffolds. nih.gov For instance, using bifunctional starting materials like α-amino acids can lead to a 5-center 4-component Ugi-like reaction, expanding the structural diversity of the products. mdpi.com The products of Ugi reactions can serve as intermediates for subsequent cyclization reactions, leading to the synthesis of various heterocyclic compounds, which is a common application of ynone derivatives. nih.gov

Optimization of Reaction Conditions and Solvent Effects in Ynone Synthesis

Optimizing reaction conditions is crucial for maximizing yield and purity in the synthesis of this compound and other ynones. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

In the metal-free synthesis using potassium alkynyltrifluoroborate salts and acyl chlorides, various Lewis acids can be screened to find the most effective catalyst. acs.org Boron trichloride (B1173362) has been identified as a particularly effective and consistent catalyst for this transformation. researchgate.net A notable advantage of this specific method is its operational simplicity, as it can be performed at ambient temperature in glassware that has not been dried, and it does not require the exclusion of air or moisture. nih.govnih.govresearchgate.net

The electronic properties of the starting materials significantly impact the reaction outcome. Aromatic acyl chlorides with electron-donating substituents generally provide higher yields of the corresponding ynone compared to those with neutral or electron-withdrawing groups. nih.gov Steric hindrance can also play a role; for example, an ortho-substituent on a benzoyl chloride may force the carbonyl group out of the plane of the aromatic ring, influencing its reactivity. acs.org

Continuous flow reactors offer a modern approach to optimize ynone synthesis. They allow for precise control over reaction parameters such as temperature and residence time, which can lead to improved yields and safety, particularly for reactions that are highly exothermic or involve unstable intermediates. researchgate.net

| Parameter | Optimized Condition/Observation | Rationale/Benefit | Citation |

| Catalyst | Boron trichloride | Found to produce consistent and good yields in metal-free synthesis. | researchgate.net |

| Atmosphere | No exclusion of air and moisture | Simplifies the experimental setup and reduces costs. | acs.orgnih.govnih.gov |

| Temperature | Ambient temperature | Avoids the need for heating or cooling, saving energy. | nih.gov |

| Substituents | Electron-donating groups on acyl chloride | Leads to excellent yields. | nih.gov |

| Technology | Continuous flow reactor | Allows for rapid optimization, better control, and safer reactions. | researchgate.net |

Green Chemistry Aspects in the Synthesis of this compound

Green chemistry principles are increasingly being integrated into the synthesis of ynones to create more environmentally benign and sustainable processes. rsc.org Key aspects include improving atom economy, selecting safer solvents, and reducing waste.

Atom Economy: Atom economy is a measure of how efficiently a chemical process converts reactants into the desired product. Reactions with high atom economy, like MCRs and certain addition reactions, are preferred as they generate less waste. mdpi.comrsc.org For example, a 100% atom-economical iodosulfenylation of alkynes has been developed, highlighting the potential for creating complex molecules without generating byproducts. rsc.org The Ugi reaction is another prime example of a process with high atom economy. mdpi.com

Solvent Selection: The choice of solvent is critical in green chemistry. Many traditional organic solvents are volatile, flammable, and toxic. Research efforts are directed towards using safer and more environmentally friendly solvents. In some cases, reactions can be performed in ionic liquids, which are non-volatile and can often be recycled. researchgate.net Even more desirably, some modern synthetic protocols for ynone derivatives are being developed to be solvent-free, further reducing environmental impact. acs.org

Catalysis and Reagents: The move away from stoichiometric reagents to catalytic systems, especially those that are metal-free or use non-toxic metals, is a central theme in green ynone synthesis. acs.org The use of potassium alkynyltrifluoroborate salts is a step in this direction, as they are less toxic than many traditional organometallic reagents. nih.gov Furthermore, developing catalyst-free reactions represents a significant advancement in green chemistry. acs.org

| Green Chemistry Principle | Application in Ynone Synthesis | Benefit | Citation |

| Atom Economy | Use of Multi-Component Reactions (e.g., Ugi). | Maximizes the incorporation of starting materials into the final product, minimizing waste. | mdpi.com |

| Solvent Selection | Use of ionic liquids or solvent-free conditions. | Reduces pollution and hazards associated with volatile organic solvents. | researchgate.netacs.org |

| Safer Reagents | Use of potassium alkynyltrifluoroborate salts. | Low toxicity compared to traditional organometallic reagents. | nih.gov |

| Catalysis | Development of metal-free and catalyst-free reactions. | Avoids the use of toxic and expensive heavy metal catalysts. | acs.orgacs.org |

Chemical Reactivity and Mechanistic Investigations of 3 Phenyl 1 O Tolyl Prop 2 Yn 1 One

Electrophilic and Nucleophilic Reactions of the Alkyne Moiety

The polarized nature of the ynone functional group in 3-Phenyl-1-(o-tolyl)prop-2-yn-1-one, with the carbonyl group withdrawing electron density, renders the β-carbon of the alkyne electrophilic and the α-carbon and carbonyl oxygen nucleophilic. This electronic arrangement dictates the regioselectivity of addition reactions.

Nucleophilic Addition: The electron-deficient alkyne is highly susceptible to conjugate addition by a wide range of nucleophiles. This is a key reaction type for ynones. The general mechanism involves the attack of a nucleophile at the β-carbon, leading to an enolate intermediate which is then protonated.

Common nucleophiles that react with activated alkynes include:

Thiols: Thiol-yne additions are efficient reactions, often proceeding under base-catalyzed conditions to form β-thio-α,β-unsaturated ketones.

Amines: Amino-yne reactions with primary or secondary amines yield β-amino-α,β-unsaturated ketones, also known as enaminones.

Alcohols: The addition of alcohols, typically under basic or acidic conditions, can lead to the formation of β-alkoxy-α,β-unsaturated ketones.

Phosphines: Nucleophilic addition of phosphines to alkynoates has been shown to occur at the α-carbon (a 1,3-addition pattern), which is less common than the typical 1,4-addition. nih.gov This reactivity could potentially be explored for this compound.

Electrophilic Addition: While less common for ynones compared to nucleophilic addition, the alkyne can undergo electrophilic addition. numberanalytics.com The reaction is typically initiated by the attack of an electrophile on the alkyne. Due to the electron-withdrawing nature of the ketone, the alkyne is deactivated towards electrophilic attack compared to neutral alkynes. However, reactions with strong electrophiles are possible. For instance, halogenation (with Br₂ or Cl₂) or hydrohalogenation (with HBr or HCl) can occur. The regioselectivity would be influenced by the electronic effects of both the phenyl and the o-tolylcarbonyl groups.

Transformations Involving the Ketone Functionality

The carbonyl group in this compound can undergo reactions typical of ketones, although its reactivity is modulated by the adjacent alkyne.

Nucleophilic Addition to the Carbonyl:

Hydration: In the presence of acid or base, water can add to the carbonyl group to form an unstable geminal-diol. libretexts.org This equilibrium usually favors the ketone.

Acetal Formation: Alcohols can react with the ketone, typically under acidic catalysis, to form a hemiacetal and subsequently an acetal. libretexts.org

Organometallic Reagents: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can add to the carbonyl carbon. This is a crucial step for accessing tertiary propargyl alcohols, which are precursors for rearrangement reactions (see Section 3.5). For example, reaction with methylmagnesium bromide would yield 2-methyl-4-phenyl-1-(o-tolyl)but-3-yn-2-ol.

Reduction of the Carbonyl: The ketone can be selectively reduced to a secondary propargyl alcohol, 3-phenyl-1-(o-tolyl)prop-2-yn-1-ol, using reducing agents like sodium borohydride (B1222165) (NaBH₄). The resulting alcohol is a valuable intermediate for further transformations.

Cycloaddition Reactions with this compound as a Dienophile or Dipolarophile

The electron-deficient alkyne in this compound makes it an excellent reaction partner in cycloaddition reactions.

[4+2] Cycloadditions (Diels-Alder type)

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. libretexts.org In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). mychemblog.comlibretexts.org Ynones, such as this compound, are effective dienophiles because the electron-withdrawing ketone group lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of a diene. libretexts.org

The reaction of this compound with a diene, such as 2,3-dimethyl-1,3-butadiene, would be expected to yield a substituted 1,4-cyclohexadiene (B1204751) derivative. The initial adduct contains a double bond that can be subsequently aromatized, providing a route to highly substituted benzene (B151609) rings. Intramolecular versions of this reaction are also known for ynones, leading to the formation of polycyclic furan (B31954) systems. mit.eduacs.org

| Diels-Alder Reaction Parameters | |

| Reaction Type | [4+2] Cycloaddition |

| Role of Ynone | Dienophile (2π electron component) |

| Driving Force | Formation of stable σ-bonds from weaker π-bonds. |

| Ynone Activation | The electron-withdrawing ketone group makes the alkyne electron-poor. |

| Typical Dienes | Electron-rich dienes (e.g., those with alkyl or alkoxy substituents). |

| Product | Substituted 1,4-cyclohexadiene ring. |

[3+2] Cycloadditions Leading to Heterocyclic Compounds

In [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, a 1,3-dipole reacts with a dipolarophile (in this case, the alkyne of the ynone) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone for the synthesis of a wide variety of heterocycles. nih.gov The electron-deficient nature of the alkyne in this compound makes it an excellent dipolarophile.

A prominent example is the Huisgen azide-alkyne cycloaddition, which involves the reaction of an azide (B81097) with an alkyne to produce a 1,2,3-triazole. wikipedia.org The reaction of this compound with an organic azide, such as benzyl (B1604629) azide, would lead to a mixture of regioisomeric triazoles. The copper(I)-catalyzed version of this reaction (CuAAC) offers high regioselectivity, typically affording the 1,4-disubstituted triazole. wikipedia.orgmdpi.com

Other 1,3-dipoles that can react with ynones include:

Nitrile oxides: to form isoxazoles.

Nitrones: to form isoxazolines.

Azomethine ylides: to furnish pyrrolidine (B122466) derivatives. wikipedia.org

| [3+2] Cycloaddition of Ynones | |

| Reaction Type | 1,3-Dipolar Cycloaddition |

| Role of Ynone | Dipolarophile |

| Common 1,3-Dipoles | Azides, Nitrile Oxides, Nitrones, Azomethine Ylides |

| Product | Five-membered heterocyclic rings (e.g., Triazoles, Isoxazoles). |

| Catalysis | Can be thermal or catalyzed (e.g., Cu(I) for azide-alkyne cycloadditions). |

Cascade and Tandem Reactions Utilizing this compound as a Key Precursor

The multiple reactive sites in this compound make it an ideal starting material for cascade or tandem reactions, where multiple bond-forming events occur in a single pot. These reactions offer a highly efficient route to complex molecular architectures.

For example, compounds with a similar o-acyl-ethynylphenyl structure have been used in cascade cyclizations with amino acid derivatives to synthesize complex heterocyclic systems like indeno[2,1-c]pyran-3-ones and 1-oxazolonylisobenzofurans. nih.gov A plausible cascade sequence for this compound could involve an initial nucleophilic addition to the alkyne, followed by an intramolecular cyclization involving the ketone or the o-tolyl group.

Furthermore, related propargyl alcohols are known to participate in cascade nucleophilic attack/addition cyclization reactions to form products like oxazolidin-2-imines. researchgate.net This highlights the potential of derivatives of the title compound in constructing complex heterocyclic frameworks through elegant and atom-economical reaction sequences.

Rearrangement Reactions and Isomerizations

While this compound itself may not readily undergo rearrangement, its derivatives, particularly the tertiary propargyl alcohols obtained from the addition of organometallic reagents to the ketone, are precursors for classic rearrangement reactions.

Meyer-Schuster and Rupe Rearrangements: The acid-catalyzed rearrangement of propargyl alcohols is a well-established transformation. mdpi.com

Meyer-Schuster Rearrangement: Secondary and tertiary propargyl alcohols rearrange in the presence of acid to form α,β-unsaturated ketones or aldehydes. wikipedia.orgrsc.org

Rupe Rearrangement: Tertiary α-ethynyl alcohols can undergo a competing rearrangement to yield α,β-unsaturated methyl ketones. wikipedia.org

For example, the tertiary alcohol formed from the reaction of this compound with a Grignard reagent could be subjected to acidic conditions to induce a Meyer-Schuster or Rupe rearrangement, leading to the formation of a chalcone (B49325) derivative or another α,β-unsaturated ketone. Modern variations of this reaction utilize catalysts such as those based on Rhenium or Molybdenum, or BF₃·OEt₂, allowing for milder conditions and improved selectivity. mdpi.comrsc.org

Metal-Catalyzed Functionalizations and Derivatizations of the Ynone Framework

The ynone framework of this compound is a versatile scaffold for a variety of metal-catalyzed transformations. The presence of both a carbonyl group and a polarized alkyne moiety allows for a rich and diverse reactivity profile, enabling the synthesis of complex molecular architectures. thieme-connect.comthieme-connect.com Transition metal catalysis, in particular, has unlocked numerous pathways for the functionalization and derivatization of ynones, including cyclizations, additions, and coupling reactions. thieme-connect.comresearchgate.net

Gold-Catalyzed Cyclizations:

Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for the activation of alkynes towards nucleophilic attack. youtube.com In the context of ynones like this compound, gold catalysis can facilitate intramolecular and intermolecular cyclization reactions, leading to the formation of various heterocyclic systems. acs.orgnih.govacs.org

One common pathway involves the gold-catalyzed reaction of ynones with nucleophiles, which can proceed through different mechanistic manifolds. For instance, the reaction of a tethered nucleophile can lead to cycloisomerization products. In a notable transformation, gold catalysts can induce a 1,3-oxygen transposition/cyclization cascade in certain ynones, forming dihydro-3H-pyrrol-3-one derivatives. acs.org Furthermore, the reaction of ynones with external nucleophiles such as indoles, alcohols, and thiols under gold catalysis can provide access to a range of functionalized pyrroles. nih.govacs.org This transformation is proposed to proceed via a cis-hydrofunctionalization of the ynone, followed by cyclization.

A study on the gold-catalyzed cyclization of conjugated ynones with various nucleophiles demonstrated the efficient synthesis of C-, O-, or S-functionalized pyrroles. nih.govacs.org The reaction of an ynone with an indole (B1671886), for example, yielded the corresponding 2-phenyl-4-(3-indolyl)-pyrrole in high yield when catalyzed by JohnphosAu(MeCN)SbF₆. acs.org

Table 1: Gold-Catalyzed Synthesis of Functionalized Pyrroles from Ynones

| Ynone Substrate | Nucleophile | Catalyst | Solvent | Temp (°C) | Product | Yield (%) | Reference |

| 1-Phenyl-4-(tosylamino)but-2-yn-1-one | Indole | JohnphosAu(MeCN)SbF₆ | Toluene | 80 | 2-Phenyl-4-(3-indolyl)-N-tosylpyrrolidine | 92 | acs.org |

| 1-Phenyl-4-(tosylamino)but-2-yn-1-one | Methanol (B129727) | JohnphosAu(MeCN)SbF₆ | Toluene | 80 | 4-Methoxy-2-phenyl-N-tosylpyrrolidine | 85 | nih.gov |

| 1-Phenyl-4-(tosylamino)but-2-yn-1-one | Thiophenol | JohnphosAu(MeCN)SbF₆ | Toluene | 80 | 2-Phenyl-4-(phenylthio)-N-tosylpyrrolidine | 88 | nih.gov |

Rhodium-Catalyzed Annulations:

Rhodium catalysts are highly effective in mediating annulation reactions involving alkynes, often proceeding through C-H activation pathways. rsc.org For a substrate like this compound, the aryl and tolyl groups, as well as the alkyne, can participate in rhodium-catalyzed C-H annulation reactions to construct polycyclic frameworks.

For instance, rhodium(III)-catalyzed C-H annulation of N-tert-butyl-α-arylnitrones with internal alkynes has been shown to produce indenones. acs.org While this specific reaction involves a nitrone, it highlights the potential for the alkyne moiety in this compound to act as a coupling partner in such transformations. Similarly, rhodium-catalyzed annulation of ynamides with arylboron reagents containing an ortho-functional group leads to the formation of indenols or indenes. nih.gov These examples underscore the capability of rhodium catalysts to forge new rings by activating and coupling C-H and C-B bonds with the alkyne of an ynone-like substrate.

Table 2: Rhodium-Catalyzed Annulation Reactions Involving Alkynes

| Arene/Ynamide | Alkyne/Arylboron Reagent | Catalyst | Product | Yield (%) | Reference |

| N-tert-butyl-α-phenylnitrone | Diphenylacetylene | [RhCp*Cl₂]₂ | 2,3-Diphenyl-1-indenone | 94 | acs.org |

| N-(4-methoxyphenyl)-N-(phenylethynyl)methanesulfonamide | 2-Formylphenylboronic acid | [Rh(cod)₂]OTf | 2-(Methanesulfonylamino)-3-phenyl-1-indenol | 85 | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgyoutube.comnih.govyoutube.com The this compound molecule possesses multiple sites amenable to palladium-catalyzed reactions. The phenyl and tolyl groups could potentially undergo cross-coupling if they were appropriately functionalized with a halide (e.g., as in a bromo-substituted analog). More directly, the alkyne itself can participate in various palladium-catalyzed transformations.

A key example is the Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide. researchgate.net While this compound is an internal alkyne, related palladium-catalyzed reactions of internal alkynes are well-established. For instance, palladium catalysts can be used in Negishi cross-coupling reactions, which couple organozinc reagents with various electrophiles, including those derived from alkynes. organic-chemistry.org

Furthermore, the ynone functionality can be constructed via palladium-catalyzed carbonylative Sonogashira coupling of an aryl bromide with a terminal alkyne, or through the coupling of an acid chloride with a terminal alkyne. researchgate.net This suggests that derivatives of this compound could be synthesized using these methods, and that the ynone framework itself can be a product of such powerful bond-forming reactions.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions for Ynone Synthesis

In-Depth Analysis of this compound: A Review of Spectroscopic Data

Following a comprehensive search of scientific literature and chemical databases for spectroscopic and analytical data on the compound This compound , with CAS Number 172264-69-6 , it has been determined that specific experimental data for its structural elucidation is not publicly available.

Extensive searches were conducted to locate ¹H NMR, ¹³C NMR, advanced NMR (such as COSY, NOESY, HMQC, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and gas chromatography-mass spectrometry (GC-MS) data. These efforts, utilizing the compound's systematic name, synonyms including "1-(2-methylphenyl)-3-phenylprop-2-yn-1-one", and its CAS number, did not yield any published experimental spectra or detailed analytical findings.

While information is available for related isomers, such as the para-tolyl derivative (3-Phenyl-1-(p-tolyl)prop-2-yn-1-one), and the corresponding α,β-unsaturated ketone (3-Phenyl-1-(o-tolyl)prop-2-en-1-one), this information cannot be extrapolated to the specific ortho-isomer requested. The unique electronic and steric environment of the ortho-methyl group in this compound would result in distinct spectroscopic signatures.

Therefore, it is not possible to provide a scientifically accurate article detailing the structural elucidation and advanced spectroscopic characterization for This compound as per the requested outline due to the absence of the necessary primary data in the referenced sources.

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy (IR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a critical tool for the identification of functional groups within a molecule. For 3-Phenyl-1-(o-tolyl)prop-2-yn-1-one, the IR spectrum provides definitive evidence for its key structural features, namely the conjugated ketone and the disubstituted alkyne.

The α,β-ynone moiety gives rise to characteristic absorption bands. The carbonyl group (C=O) stretching vibration in conjugated systems typically appears at a lower frequency compared to saturated ketones due to resonance effects, which decrease the double bond character of the C=O bond. For ynones, this stretch is generally observed in the region of 1640-1680 cm⁻¹. The carbon-carbon triple bond (C≡C) stretch of a disubstituted alkyne is found in the 2190-2260 cm⁻¹ range. Its intensity is variable and can sometimes be weak due to the symmetry of the substitution.

Additionally, the presence of the phenyl and o-tolyl groups contributes to the complexity of the spectrum. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1450-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the aromatic rings.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Observation for this compound |

| C≡C (Alkyne) | 2190-2260 | A sharp, possibly weak, band in this region. |

| C=O (Ketone, conjugated) | 1640-1680 | A strong absorption band, shifted to a lower frequency due to conjugation with the alkyne. |

| C=C (Aromatic) | 1450-1600 | Multiple sharp bands of variable intensity. |

| C-H (Aromatic) | 3000-3100 | Medium to weak bands. |

| C-H (Alkyl - CH₃ on tolyl) | 2850-3000 | Weak to medium bands. |

This table presents generalized data and expected values based on established spectroscopic principles.

X-ray Diffraction Analysis of Related Ynone Derivatives for Solid-State Structure Determination

For instance, a study of 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (2PPT), a compound featuring both phenyl and propargyl groups, provides relevant crystallographic data. researchgate.net The analysis of 2PPT showed a monoclinic crystal system with the space group P2₁/c. researchgate.net Such studies allow for the precise determination of bond lengths, bond angles, and torsion angles, which define the three-dimensional arrangement of atoms in the crystal lattice. The planarity of the phenyl ring and the linear geometry of the alkyne group are consistently observed features. In this compound, the dihedral angle between the phenyl ring and the tolyl ring, as well as the orientation of the carbonyl group relative to these rings, would be critical parameters determined by X-ray diffraction. These parameters are influenced by steric hindrance from the ortho-methyl group on the tolyl ring, which likely forces a non-planar arrangement between the tolyl ring and the adjacent carbonyl group.

| Parameter | Example Value (from related structure 2PPT researchgate.net) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.8975(2) |

| b (Å) | 11.6546(4) |

| c (Å) | 11.0648(3) |

| β (°) | 105.212(2) |

| Volume (ų) | 982.74(5) |

This table contains data from a related structure, 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one, to illustrate typical crystallographic parameters.

Chromatographic Techniques for Purification and Purity Assessment (e.g., Column Chromatography, HPLC)

The purification and assessment of purity for this compound are typically achieved through various chromatographic methods.

Column Chromatography: This is a fundamental technique for the purification of synthetic products. For ynones, silica (B1680970) gel is commonly used as the stationary phase. rsc.org The mobile phase, or eluent, is usually a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). rsc.orgnih.gov By gradually increasing the polarity of the eluent, compounds are separated based on their differential adsorption to the silica gel. The progress of the separation is monitored by Thin Layer Chromatography (TLC). For this compound, a gradient elution starting with a low percentage of ethyl acetate in hexane would likely be effective, allowing for the separation of the desired product from starting materials and by-products.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the purity of a compound and can also be used for preparative purification. A common mode for compounds like ynones is Reverse-Phase HPLC (RP-HPLC). nih.gov In this setup, the stationary phase is non-polar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, such as methanol (B129727) and water or acetonitrile (B52724) and water. nih.govnih.gov A UV detector is typically used for detection, as the aromatic rings and conjugated system of this compound absorb UV light strongly. The method can be validated for parameters like linearity, specificity, and limits of detection and quantification to ensure accurate purity assessment. nih.gov

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| Column Chromatography | Silica Gel rsc.org | Hexane/Ethyl Acetate Gradient rsc.orgnih.gov | Purification |

| HPLC | C18 (Reverse Phase) nih.govnih.gov | Methanol/Water or Acetonitrile/Water nih.govnih.gov | Purity Assessment, Quantitative Analysis |

Computational and Theoretical Investigations of 3 Phenyl 1 O Tolyl Prop 2 Yn 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. These methods, which solve approximations of the Schrödinger equation, can elucidate properties such as electron distribution, molecular orbital energies, and dipole moments. For 3-Phenyl-1-(o-tolyl)prop-2-yn-1-one, such calculations would reveal the intricate interplay of its constituent phenyl, tolyl, and propynone moieties.

The electronic structure of a molecule dictates many of its chemical and physical properties. researchgate.net In the case of this compound, the distribution of electron density would be of particular interest. The electronegative oxygen atom of the carbonyl group is expected to draw electron density, creating a partial negative charge, while the adjacent carbonyl carbon would bear a partial positive charge. This polarization is a key factor in the molecule's reactivity.

Calculations would also map the molecular electrostatic potential (MEP), providing a visual representation of the charge distribution and highlighting regions susceptible to electrophilic or nucleophilic attack. researchgate.net For this ynone, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential around the carbonyl carbon and the acetylenic carbons.

The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical for predicting a molecule's reactivity and its behavior in chemical reactions. d-nb.info The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more readily excitable and thus more reactive. For this compound, the HOMO is likely to be localized on the phenylacetylene (B144264) portion, which is electron-rich, while the LUMO is expected to be centered on the carbonyl group and the alkyne, which are electron-accepting regions. d-nb.info

Table 1: Hypothetical Electronic Properties of this compound

| Property | Predicted Value/Characteristic | Significance |

| Dipole Moment | Moderate to High | Influences solubility and intermolecular interactions. |

| HOMO Energy | Relatively High | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Relatively Low | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Determines chemical reactivity and electronic transitions. |

| Molecular Electrostatic Potential | Negative region around carbonyl oxygen; Positive region around carbonyl carbon and alkyne. | Predicts sites for intermolecular interactions and reactions. |

Note: The values in this table are illustrative and based on general principles of organic chemistry and computational studies of related molecules.

Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method for investigating the reactivity of molecules and mapping out the energetic landscapes of reaction pathways. youtube.commdpi.com By calculating the energies of reactants, transition states, and products, DFT can provide a detailed mechanistic understanding of chemical reactions. bohrium.com

For this compound, DFT studies could be employed to explore a variety of potential reactions. The presence of multiple reactive sites—the carbonyl group, the carbon-carbon triple bond, and the aromatic rings—makes this a particularly interesting subject for theoretical investigation. DFT calculations can help predict which of these sites is most likely to react under specific conditions and can elucidate the mechanisms of these reactions. rsc.orgresearchgate.net

One area of interest would be the study of nucleophilic addition reactions to the carbonyl group or the activated alkyne. DFT could be used to model the approach of a nucleophile and calculate the activation energy for the reaction. Similarly, the susceptibility of the aromatic rings to electrophilic substitution could be assessed.

Global reactivity descriptors, derived from DFT calculations, such as chemical potential, hardness, and electrophilicity, provide quantitative measures of a molecule's reactivity. youtube.com These descriptors can be used to compare the reactivity of this compound with other related compounds.

Table 2: Hypothetical DFT-Calculated Reactivity Descriptors

| Descriptor | Predicted Trend | Implication |

| Chemical Potential (μ) | Negative | Tendency to accept electrons. |

| Hardness (η) | Moderate | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | High | Strong electrophilic character. |

Note: The trends in this table are based on the expected electronic nature of the compound and are for illustrative purposes.

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of a molecule is crucial to its function and reactivity. Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. sjsu.edu For a flexible molecule like this compound, understanding its preferred conformations is essential.

The key flexible bond in this molecule is the single bond between the tolyl group and the carbonyl carbon. Rotation around this bond will lead to different orientations of the tolyl ring relative to the rest of the molecule. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the low-energy conformers and the energy barriers between them. sjsu.edu The presence of the ortho-methyl group on the tolyl ring is expected to introduce steric hindrance, which will significantly influence the preferred conformation.

While the parent molecule is achiral, the introduction of substituents could create chiral centers. In such cases, computational methods could be used to study the stereochemical aspects of its reactions, predicting which diastereomer or enantiomer is likely to be formed preferentially.

Molecular Dynamics Simulations for Solvent and Temperature Effects

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, including the effects of solvent and temperature. ethz.chacs.orgresearchgate.netrsc.orgnumberanalytics.com By simulating the motion of the molecule and the surrounding solvent molecules over time, MD can reveal how the solvent influences the molecule's conformation and reactivity.

For this compound, MD simulations could be used to study its behavior in different solvents. For instance, in a polar solvent, the solvent molecules would be expected to solvate the polar carbonyl group, which could in turn affect the molecule's conformational preferences and the accessibility of its reactive sites.

Temperature is another important factor that can be investigated using MD simulations. By running simulations at different temperatures, one can study how the increased thermal energy affects the molecule's flexibility and the rates of its chemical reactions.

In Silico Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. libretexts.orgrsc.orgresearchgate.netresearchgate.netnih.gov These predictions can be invaluable for interpreting experimental spectra and for confirming the structure of a synthesized compound.

For this compound, DFT calculations could be used to predict its ¹H and ¹³C NMR chemical shifts. These predicted spectra could then be compared with experimental data to aid in the assignment of the observed peaks. The predicted chemical shifts would be sensitive to the molecule's conformation, providing another tool for conformational analysis.

Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks in its IR spectrum. The calculated IR spectrum would be expected to show characteristic peaks for the carbonyl stretch and the alkyne stretch, providing further confirmation of the molecule's structure. libretexts.org

Table 3: Predicted Spectroscopic Data

| Spectroscopy | Predicted Feature | Approximate Wavenumber/Chemical Shift |

| IR | Carbonyl (C=O) Stretch | ~1640-1660 cm⁻¹ |

| IR | Alkyne (C≡C) Stretch | ~2190-2210 cm⁻¹ |

| ¹³C NMR | Carbonyl Carbon | ~175-185 ppm |

| ¹³C NMR | Alkynyl Carbons | ~85-95 ppm |

| ¹H NMR | Aromatic Protons | ~7.0-8.0 ppm |

| ¹H NMR | Methyl Protons | ~2.3-2.5 ppm |

Note: These are approximate values based on typical ranges for these functional groups and are intended for illustrative purposes.

Applications of 3 Phenyl 1 O Tolyl Prop 2 Yn 1 One in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

3-Phenyl-1-(o-tolyl)prop-2-yn-1-one serves as a key starting material for the construction of various heterocyclic ring systems, which are prevalent in pharmaceuticals and biologically active compounds.

Synthesis of Furans

The synthesis of substituted furans can be achieved through various metal-catalyzed and non-catalyzed cyclization reactions. While direct synthesis of furans from this compound is not explicitly detailed in the provided search results, the general synthesis of furans from related propargyl alcohols and but-3-yn-1-ones suggests potential pathways. For instance, the cycloisomerization of α-propargyl-β-keto esters, which share structural similarities, can be catalyzed by In(OTf)3 or In(NTf2)3 to yield trisubstituted furans. organic-chemistry.org Additionally, 5-Endo-dig electrophilic cyclization of 1,4-diaryl but-3-yn-1-ones using reagents like N-iodosuccinimide (NIS) can produce 3-halo-2,5-diarylfurans. organic-chemistry.org

Synthesis of Indoles

Indole (B1671886) scaffolds are of significant interest due to their presence in many natural products and pharmaceuticals. The Fischer indole synthesis is a classic method for preparing indoles from phenylhydrazines and ketones or aldehydes under acidic conditions. mdpi.com This method involves the formation of a phenylhydrazone followed by a jocpr.comjocpr.com-sigmatropic rearrangement. mdpi.com While a direct synthesis of a specific indole from this compound is not described, the general applicability of the Fischer indole synthesis suggests its potential use. mdpi.com For example, 1-[4-(benzoyl)phenyl]propan-1-one can be reacted with phenylhydrazine (B124118) to form a hydrazone, which then undergoes Fischer indolization to yield 4-(3-methyl-1H-indol-2-yl)phenylmethanone. orientjchem.org This highlights a plausible route for incorporating the core structure of this compound into an indole framework.

Synthesis of Pyrazoles

Pyrazoles are another important class of heterocyclic compounds with diverse biological activities. jocpr.com One common method for their synthesis is the condensation of 1,3-dicarbonyl compounds with hydrazines. jocpr.com Another approach involves the 1,3-dipolar cycloaddition of diazo compounds with alkynes. jocpr.com While a direct synthesis from this compound is not explicitly mentioned, related chalcones, which are α,β-unsaturated ketones, can be used. For instance, a one-pot, three-component procedure involving substituted aromatic aldehydes, tosylhydrazine, and terminal alkynes can efficiently produce 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org

Synthesis of Substituted Alkenes and Enones

The propynone moiety in this compound makes it a suitable precursor for the synthesis of various substituted alkenes and enones. These transformations often involve addition reactions across the carbon-carbon triple bond. For instance, chalcones, which are structurally related α,β-unsaturated enones, can be synthesized through the Claisen-Schmidt condensation of an aldehyde with a ketone. nih.gov The resulting enone can then undergo further modifications.

Building Block for Chiral Compounds in Asymmetric Synthesis (e.g., Propargylic Alcohols)

The asymmetric reduction of propargyl ketones is a powerful method for producing chiral propargylic alcohols, which are valuable intermediates in organic synthesis. virginia.edu Various catalytic systems have been developed to achieve high enantioselectivity in these reactions.

The addition of organometallic reagents to ketones containing a stereogenic sulfoxide (B87167) can generate tertiary alcohols in diastereomerically and enantiomerically pure form. nih.gov Specifically, the asymmetric addition of ortho-sulfinylbenzyl carbanions to sulfonylacetylene derivatives leads to the formation of diastereomerically enriched secondary benzyl (B1604629) propargyl alcohols. nih.gov This reaction proceeds via an anti-Michael addition. nih.gov Furthermore, this methodology can be extended to the synthesis of optically active tertiary benzylpropargyl alcohols. nih.gov

Role in the Development of Novel Synthetic Methodologies

The reactivity of the alkynyl ketone functionality in this compound makes it a valuable substrate for exploring and developing new synthetic methods. For example, the treatment of 1-chlorovinyl p-tolyl sulfoxides with lithium α-carbanions of nitriles leads to the formation of fully substituted cyanoallenes. sci-hub.box This multi-component reaction showcases the utility of related structures in constructing complex molecular architectures. sci-hub.box

Potential in Material Science and Polymer Chemistry (Exploratory)

The exploration of novel organic compounds as precursors for advanced materials is a cornerstone of material science. The compound this compound possesses inherent features that suggest its potential utility in the synthesis of new polymers with tailored properties. This potential stems from the reactivity of its carbon-carbon triple bond and the conjugated keto group, which can participate in various polymerization reactions.

The presence of aromatic rings (phenyl and o-tolyl groups) is anticipated to impart desirable characteristics to any resulting polymers, such as enhanced thermal stability, and potentially, interesting electronic and photophysical properties. The dissymmetry of the molecule, with a phenyl group on one side of the alkyne and an o-tolyl group on the other, could also lead to polymers with specific stereochemical structures and packing arrangements, influencing their macroscopic properties.

The acetylenic and carbonyl functionalities within this compound offer several pathways for polymerization. The carbon-carbon triple bond can undergo addition polymerization, potentially initiated by radicals, cations, or transition metal catalysts. Such reactions could lead to the formation of polymers with a polyacetylene-like backbone, which are known for their potential as conductive materials. rsc.org The incorporation of the bulky o-tolyl and phenyl groups as side chains would likely influence the solubility and processability of these polymers, which are often challenges in the field of conductive polymers.

Furthermore, the ynone structure allows for the possibility of cycloaddition polymerization. For instance, in the presence of suitable difunctional reagents, this compound could act as a monomer in step-growth polymerization, leading to the formation of polymers containing heterocyclic rings within the main chain. This approach could yield materials with high thermal stability and specific optoelectronic properties.

| Potential Polymerization Pathway | Resulting Polymer Type | Potential Properties |

| Addition Polymerization (of C≡C) | Substituted Polyacetylene | Electrical conductivity, photoluminescence |

| Cycloaddition Polymerization | Heterocycle-containing polymers | High thermal stability, specific optoelectronics |

| Step-Growth Polymerization | Polyesters, Polyamides (post-modification) | Tailored mechanical properties |

Conjugated polymers are a class of organic materials characterized by a backbone of alternating single and double or triple bonds, which allows for the delocalization of π-electrons. researchgate.net This delocalization is responsible for their unique electronic and optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. researchgate.net

This compound is a potential building block for such materials. The ynone functionality can be transformed into various conjugated structures through chemical modifications. For example, reactions that extend the conjugation, such as coupling reactions at the aromatic rings or transformations of the ketone group, could lead to the synthesis of highly conjugated oligomers and polymers. The inherent conjugation between the phenyl ring, the alkyne, and the carbonyl group provides a starting point for creating more extended π-systems.

| Property | Influence of this compound Structure |

| Conjugation | The phenyl-alkyne-carbonyl system provides a conjugated core. |

| Solubility | The o-tolyl group may enhance solubility in organic solvents, aiding in processability. |

| Band Gap | The specific combination of aryl groups can be tuned to modify the HOMO-LUMO gap. |

The incorporation of specific functional groups can impart stimuli-responsive behavior to polymers. While this compound itself is not inherently thermo- or photo-responsive, it can serve as a scaffold for the introduction of such properties. For example, the aromatic rings could be functionalized with groups known to induce thermo-responsiveness, such as poly(N-isopropylacrylamide) (PNIPAM) chains. nih.govresearchgate.net

The rigid, conjugated nature of polymers derived from this ynone could also lead to interesting photo-responsive behaviors. The absorption of light by the conjugated backbone could trigger conformational changes or photochemical reactions, leading to changes in the material's properties. This opens up possibilities for the development of smart materials for applications in areas like optical switching and data storage.

| Stimulus | Potential Application | Required Modification |

| Temperature | Smart coatings, drug delivery systems | Functionalization with thermo-responsive polymer chains |

| Light | Optical switches, photo-patternable materials | Incorporation of photo-isomerizable or photo-crosslinkable groups |

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes

Traditional methods for synthesizing ynones often involve multi-step procedures, harsh reaction conditions, or the use of stoichiometric and often toxic reagents. nih.gov The future in this area is geared towards the principles of green chemistry, focusing on atom economy, reduced waste, and the use of environmentally benign reagents and catalysts. rsc.orgrsc.orgnih.gov

Key areas of development include:

Catalytic Systems: There is a strong emphasis on developing novel catalytic systems that can facilitate the synthesis of ynones with higher efficiency and selectivity. This includes the use of earth-abundant and non-toxic metal catalysts as alternatives to precious metals like palladium. rsc.orgacs.org The development of reusable catalysts is also a significant goal to improve the sustainability of the process. researchgate.net

Direct C-H Functionalization: Research is moving towards methods that can directly couple starting materials through C-H bond activation, eliminating the need for pre-functionalized substrates and thus shortening the synthetic sequence.

Alternative Starting Materials: The use of readily available and less hazardous starting materials, such as carboxylic acids or aldehydes instead of highly reactive acyl chlorides, is a growing trend. rsc.orgnih.gov For instance, methods for the direct coupling of carboxylic acids with terminal alkynes are being explored. acs.org

| Synthetic Approach | Traditional Method | Emerging Sustainable Alternative |

| Starting Materials | Acyl chlorides, organometallic reagents | Carboxylic acids, aldehydes, potassium alkynyltrifluoroborate salts nih.govrsc.orgnih.gov |

| Catalysts | Stoichiometric reagents, precious metal catalysts (e.g., Palladium) | Catalytic amounts of copper, gold, or other transition metals; reusable nanocatalysts; metal-free conditions nih.govrsc.orgnih.govwikipedia.org |

| Solvents | Often requires anhydrous and hazardous organic solvents | Greener solvents like water or ionic liquids, or solvent-free conditions rsc.orgnih.gov |

| Key Reactions | Friedel-Crafts acylation followed by reaction with a metal acetylide | Sonogashira-type cross-coupling, direct oxidative C-C bond cleavage, electrochemical synthesis rsc.orgnih.govnih.gov |

Exploration of Novel Reactivity Patterns and Derivatization Pathways

The dual electrophilic nature of the ynone functionality in 3-Phenyl-1-(o-tolyl)prop-2-yn-1-one allows for a rich and diverse range of chemical transformations. numberanalytics.com Future research will undoubtedly focus on uncovering new reaction pathways and expanding the library of accessible derivatives.

Asymmetric Catalysis: A major frontier is the development of catalytic enantioselective reactions using ynones. rsc.org This will allow for the synthesis of chiral molecules with high optical purity, which is of paramount importance in medicinal chemistry and materials science.

Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot, known as domino or cascade reactions, is a highly efficient strategy for building molecular complexity. nih.gov Future work will likely involve the design of such sequences starting from this compound to rapidly generate complex heterocyclic systems.

Cycloaddition Reactions: While ynones are known to participate in various cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, there is still room to explore new types of cycloadditions and to control the regioselectivity and stereoselectivity of these reactions. numberanalytics.comacs.orgacs.orgrsc.orgwikipedia.org This will lead to the synthesis of a wider variety of carbocyclic and heterocyclic scaffolds. numberanalytics.com

| Reaction Type | Description | Potential Products |

| Michael Addition | Nucleophilic addition to the β-carbon of the alkyne. rsc.org | Functionalized ketones, precursors to various heterocycles. |

| [4+2] Cycloaddition (Diels-Alder) | Reaction with a diene to form a six-membered ring. numberanalytics.comacs.org | Substituted cyclohexenones and related aromatic compounds. |

| [3+2] Cycloaddition | Reaction with a 1,3-dipole (e.g., azides, nitrones) to form a five-membered ring. acs.orgrsc.org | Pyrroles, triazoles, isoxazoles, and other five-membered heterocycles. rsc.orgresearchgate.net |

| Pauson-Khand Reaction | A [2+2+1] cycloaddition involving the ynone, an alkene, and carbon monoxide to form a cyclopentenone. | Highly substituted cyclopentenones. |

| Enantioselective Alkynylation | Addition of a nucleophile to the carbonyl group under the control of a chiral catalyst. rsc.org | Chiral propargyl alcohols. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis represents a paradigm shift in how chemical synthesis is performed. These technologies offer significant advantages in terms of safety, efficiency, and scalability, making them particularly well-suited for the synthesis and derivatization of ynones. researchgate.netnih.gov

Enhanced Safety and Scalability: Flow reactors allow for better control over reaction parameters such as temperature and pressure, which is crucial when dealing with highly reactive intermediates or exothermic reactions. researchgate.netnih.gov This enhanced control facilitates safer scale-up of ynone synthesis. acs.org

Rapid Reaction Optimization: Automated platforms can be used to rapidly screen a wide range of reaction conditions, catalysts, and substrates, accelerating the discovery of new reactions and the optimization of existing ones. researchgate.net

On-Demand Synthesis: Flow chemistry enables the on-demand synthesis of ynones and their derivatives, which is particularly valuable for producing compounds with limited stability. rsc.org

| Parameter | Batch Chemistry | Flow Chemistry |

| Heat Transfer | Often inefficient, leading to localized hot spots. | Highly efficient due to high surface-area-to-volume ratio. nih.gov |

| Mass Transfer | Can be limited by stirring efficiency. | Enhanced due to small reactor dimensions and efficient mixing. nih.gov |

| Safety | Handling of hazardous reagents and intermediates can be risky on a large scale. | Small reactor volumes minimize the risk associated with hazardous materials. rsc.orgcinz.nz |

| Scalability | Scaling up can be challenging and may require significant process redesign. | Straightforward scale-up by running the system for a longer duration or by parallelization. acs.org |

| Reaction Time | Can be lengthy. | Often significantly reduced due to higher temperatures and pressures that can be safely employed. cinz.nz |

Advanced Spectroscopic Studies for In-depth Mechanistic Understanding

A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. Advanced spectroscopic techniques are powerful tools for elucidating the intricate details of chemical transformations involving ynones.

In-situ Monitoring: Techniques like in-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy allow for the real-time monitoring of reactions as they occur. wiley.comrsc.org This can provide invaluable information about the formation and consumption of reactants, intermediates, and products, shedding light on the reaction pathway.

Hyperpolarized NMR: The use of hyperpolarized NMR can dramatically increase the sensitivity of the technique, enabling the detection of low-concentration intermediates that would otherwise be invisible. nih.gov

Time-Resolved Spectroscopy: Ultrafast spectroscopic methods can be used to study the dynamics of very short-lived excited states and reactive intermediates, providing a detailed picture of the reaction mechanism at the molecular level.

| Spectroscopic Technique | Information Gained | | --- | --- | --- | | In-situ NMR Spectroscopy | Real-time tracking of soluble species, identification of intermediates, kinetic analysis. wiley.comrsc.org | | In-situ IR Spectroscopy | Monitoring of functional group transformations, detection of transient species. | | Mass Spectrometry | Identification of reaction components and intermediates, elucidation of fragmentation patterns. | | X-ray Crystallography | Determination of the three-dimensional structure of stable products and some intermediates. nih.gov | | Hyperpolarized NMR | Enhanced detection of low-concentration species and short-lived intermediates. nih.gov |

Expanded Computational Studies for Rational Design and Prediction

Computational chemistry has become an indispensable tool in modern chemical research, providing insights that are often difficult or impossible to obtain through experiments alone. For a molecule like this compound, computational studies can play a vital role in predicting its properties and reactivity.

Predicting Reactivity and Selectivity: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of the ynone and predict its reactivity towards different reagents. This can help in understanding the regioselectivity and stereoselectivity of reactions and in designing new reactions with desired outcomes.

Elucidating Reaction Mechanisms: Computational modeling can be used to map out the entire energy landscape of a reaction, identifying transition states and intermediates. This provides a detailed mechanistic picture that can be used to rationalize experimental observations and to design more efficient catalysts.

Designing Novel Derivatives: By computationally screening virtual libraries of ynone derivatives, it is possible to identify candidates with desired electronic or steric properties for specific applications, such as in medicinal chemistry or materials science. nih.gov

| Computational Method | Application in Ynone Research |

| Density Functional Theory (DFT) | Calculation of molecular orbitals, charge distribution, and reaction energy profiles to predict reactivity and elucidate mechanisms. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the ynone and its interactions with solvents and other molecules. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models that correlate the chemical structure of ynone derivatives with their biological activity. |

| Virtual Screening | In-silico screening of large libraries of virtual compounds to identify potential new derivatives with desired properties. |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 3-Phenyl-1-(o-tolyl)prop-2-yn-1-one, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Claisen-Schmidt condensation, where an acetophenone derivative reacts with an aldehyde under acidic conditions. For example, similar enones were prepared using ethanol as a solvent and thionyl chloride (SOCl₂) as a catalyst to drive keto-enol tautomerism . Optimization involves adjusting stoichiometry, temperature (typically 60–80°C), and catalyst concentration. Purity is confirmed via TLC and recrystallization.

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for phenyl and o-tolyl groups) and the acetylene proton (δ ~2.5–3.5 ppm). Carbonyl (C=O) signals appear at δ ~190–210 ppm in ¹³C NMR .

- IR : A strong C=O stretch near 1680–1720 cm⁻¹ and C≡C stretch at ~2100–2260 cm⁻¹ .

- Compare with crystallographic data from analogous compounds to validate assignments .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- Use PPE (gloves, goggles, lab coat) to avoid inhalation/contact. Store in a dry, ventilated area at 2–8°C in sealed containers to prevent degradation .

- Emergency measures: For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Avoid ignition sources due to potential flammability .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

- Methodology : Grow crystals via slow evaporation (e.g., in ethanol/ethyl acetate). X-ray studies provide bond lengths/angles, confirming the planar enone system and steric effects from the o-tolyl group. Parameters like R factor (<0.05) and data-to-parameter ratio (>15:1) ensure reliability . For example, similar compounds showed mean σ(C–C) = 0.003 Å, validating precision .

Q. What computational approaches predict the reactivity and electronic properties of this compound?

- Methodology :

- DFT Calculations : Optimize geometry using B3LYP/6-311G(d,p) to study frontier orbitals (HOMO-LUMO gaps) and electrophilic sites. Compare with experimental UV-Vis spectra for validation .

- Molecular Docking : Predict bioactivity by simulating interactions with biological targets (e.g., enzymes), leveraging structural data from crystallography .

Q. How can conflicting spectral or synthetic yield data from different studies be reconciled?

- Methodology :

- Reproducibility Checks : Standardize reaction conditions (solvent purity, inert atmosphere) to minimize variability. For example, thionyl chloride purity impacts enolization efficiency .

- Degradation Analysis : Monitor sample stability via HPLC; degradation products (e.g., hydrolysis of acetylene) may explain discrepancies. Cooling samples during storage reduces organic decomposition .

Q. What strategies address limitations in experimental design for studying this compound’s environmental or biological effects?

- Methodology :

- Sample Diversity : Expand pollution variability in environmental studies by incorporating real-world matrices (e.g., sewage) instead of simplified mixtures .

- Longitudinal Stability Tests : Use accelerated aging studies (e.g., elevated temperatures) to model degradation pathways and adjust experimental timelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.